Hexafluoroisopropyl trifluoroacetate

概要

説明

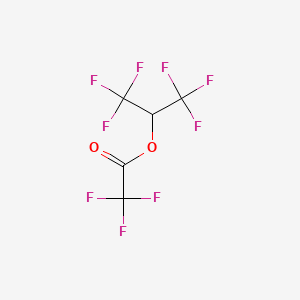

Hexafluoroisopropyl trifluoroacetate, also known as HFA-TFA, is a chemical compound belonging to the class of organofluorine compounds . It is derived from trifluoroacetic acid and contains a hexafluoroisopropyl group .

Synthesis Analysis

The presence of two tri-fluoroalkyl groups in Hexafluoroisopropyl trifluoroacetate is presumed to remarkably alter the course of a chemical reaction and leverages great opportunities in traditional organic synthesis, electrocatalysis, photocatalysis, biological studies, and even in environmental science .Molecular Structure Analysis

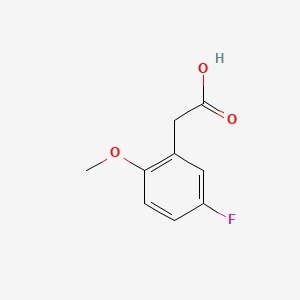

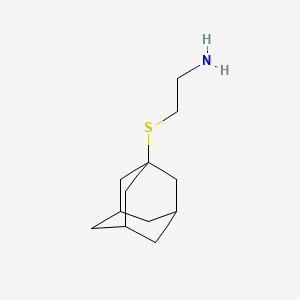

Hexafluoroisopropyl trifluoroacetate contains a total of 16 bond(s); 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s) and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

Hexafluoroisopropyl trifluoroacetate has been found to be involved in a wide range of challenging chemical reactions . It was initially believed that it was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity .Physical And Chemical Properties Analysis

Hexafluoroisopropyl trifluoroacetate is a colorless liquid with a strong odor . It has a density of 1.6±0.1 g/cm³, a boiling point of 75.0±40.0 °C at 760 mmHg, and a vapor pressure of 107.0±0.1 mmHg at 25°C . Its molecular formula is C5HF9O2, with an average mass of 264.046 Da and a monoisotopic mass of 263.983276 Da .科学的研究の応用

Solvent for Pd-Catalyzed C–H Activation

Hexafluoroisopropyl trifluoroacetate: is a valuable solvent in palladium-catalyzed C–H activation reactions. Its unique properties, such as high acidity and ability to donate hydrogen bonds, enhance the yield and selectivity of these reactions . This makes it an indispensable solvent for distal aromatic C–H functionalizations, where it significantly improves the reaction outcomes.

Pharmaceutical Research

In pharmaceutical research, Hexafluoroisopropyl trifluoroacetate is utilized for the modification and design of new compounds. Its hexafluoroisopropyl group imparts increased lipophilicity and chemical stability to the resulting compounds, which is crucial for developing drugs with optimal pharmacokinetic properties .

Agrochemical Research

Similar to its applications in pharmaceuticals, this compound is also employed in agrochemical research. The modification of agrochemicals with Hexafluoroisopropyl trifluoroacetate can lead to the development of new pesticides and herbicides with enhanced efficacy and stability .

Synthesis of Oligodeoxyribonucleotides

Hexafluoroisopropyl trifluoroacetate: is used in the preparation of new phosphonylating and coupling agents for the synthesis of oligodeoxyribonucleotides. This application is particularly important in the field of genetic engineering and molecular biology .

Preparation of Nucleoside H-Phosphonate Units

The compound is instrumental in the preparation of nucleoside H-phosphonate units, which are key intermediates in the synthesis of DNA and RNA fragments. These fragments are essential for various biochemical studies and therapeutic applications .

作用機序

Target of Action

Hexafluoroisopropyl trifluoroacetate, also known as 1,1,1,3,3,3-Hexafluoroisopropyl trifluoroacetate, is primarily used in chemical reactions as a solvent . It has unique properties that make it suitable for promoting a wide range of challenging chemical reactions . .

Mode of Action

The compound’s mode of action is complex and involves its unique properties. It was initially believed that Hexafluoroisopropyl trifluoroacetate was almost exclusively involved in the stabilization of cationic intermediates, owing to its high polarity and low nucleophilicity . Recent findings reveal that many lewis and brønsted acid-catalyzed transformations conducted in hexafluoroisopropyl trifluoroacetate additionally involve cooperation between the catalyst and hexafluoroisopropyl trifluoroacetate hydrogen-bond clusters . This cooperation is akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis .

Biochemical Pathways

It is known to play a significant role in transition metal-catalyzed c–h bond functionalization reactions . In these reactions, Hexafluoroisopropyl trifluoroacetate acts as a green and sustainable deep eutectic solvent .

Pharmacokinetics

The hexafluoroisopropyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and chemical stability . These properties could potentially influence the compound’s bioavailability.

Result of Action

It is known to play a significant role in promoting a wide range of challenging chemical reactions . It is also known to enhance the yield and selectivity of distal aromatic C–H functionalizations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexafluoroisopropyl trifluoroacetate. For instance, it has been detected as a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites . While a natural formation of trifluoroacetate along other fluorinated chemicals by volcanic activity and deep ocean vents is discussed as a major source of trifluoroacetate in the environment, trifluoroacetate is also formed from fluorinated refrigerants, pharmaceuticals, and pesticides .

Safety and Hazards

将来の方向性

Hexafluoroisopropyl trifluoroacetate has attracted enough attention of the scientific community in recent years . Several unique features of Hexafluoroisopropyl trifluoroacetate compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry . One such area is transition metal-catalyzed C–H bond functionalization reactions .

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2/c6-3(7,8)1(4(9,10)11)16-2(15)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOKVELJLZLFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340673 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluoroisopropyl trifluoroacetate | |

CAS RN |

42031-15-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)